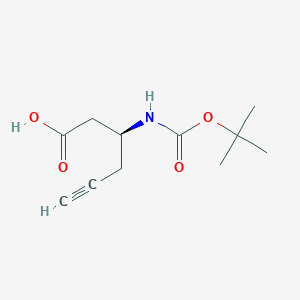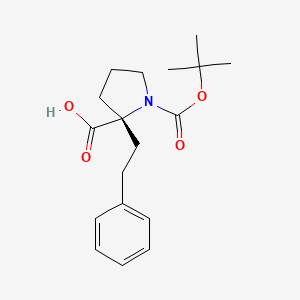![molecular formula C12H9N3S B1332934 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline CAS No. 121717-35-9](/img/structure/B1332934.png)
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is a type of N-heterocyclic compound. It is a derivative of thiazolo[5,4-b]pyridine, which has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K), an enzyme involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Synthesis Analysis
The synthesis of these compounds involves several steps starting from commercially available substances. The process includes the design and synthesis of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . The compounds were efficiently prepared in seven steps, yielding moderate to good results .Molecular Structure Analysis
The structure of these compounds was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis . The pyridyl attached to thiazolo[5,4-b]pyridine was identified as a key structural unit for PI3Kα inhibitory potency .Chemical Reactions Analysis
The compounds were tested for their inhibitory activity against PI3K in an enzymatic assay . The structure-activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Thiazolo[5,4-b]pyridines, including the compound , are known for their broad spectrum of pharmacological activities. They have been reported to exhibit antioxidant , antimicrobial , anti-inflammatory , antifungal , and antitumor properties . This makes them valuable for drug discovery and development, particularly in identifying new treatments for various diseases.
Medicinal Chemistry
In medicinal chemistry, the structural features of thiazolo[5,4-b]pyridines allow for the interaction with a wide range of receptor targets. This interaction potential is crucial for the development of new drugs, especially as these compounds are considered biologically relevant purine bioisosteres .
Organic Electronics
The rigid backbone and extended π-conjugated structure of thiazolo[5,4-b]pyridines make them suitable for organic electronics applications. They are used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors due to their high oxidation stability and charge carrier mobility .
Synthetic Chemistry
Thiazolo[5,4-b]pyridines are of interest in synthetic chemistry for constructing bicyclic scaffolds starting from pyridine derivatives followed by thiazole heterocycle annulation. This process is significant for creating novel compounds with potential applications in various fields .
Agricultural Chemistry
Some thiazolo[5,4-b]pyridines have shown herbicidal activity, which can be explored for developing new agrochemicals. The herbicidal properties help in controlling weeds and thus can contribute to increasing crop yields .
Histamine H3 Receptor Antagonism
Representatives of the thiazolo[5,4-b]pyridine class have been reported as histamine H3 receptor antagonists. This application is particularly relevant in the treatment of disorders related to the central nervous system, such as sleep disorders, obesity, and Alzheimer’s disease .
Wirkmechanismus
Target of Action
The primary target of the compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as growth, survival, proliferation, and differentiation .
Mode of Action
The compound “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” interacts with its target, PI3K, by inhibiting its enzymatic activity . This inhibition is achieved through the compound’s direct involvement in binding to the kinase via key hydrogen bond interactions .
Biochemical Pathways
The inhibition of PI3K by “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” affects the PI3K signaling pathway . This pathway is essential for various cellular processes, including cell growth and survival
Result of Action
The result of the action of “4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline” is the inhibition of PI3K, leading to potential changes in cell growth and survival . The compound has shown potent PI3K inhibitory activity, with a representative compound reaching an IC50 of 3.6 nm .
Eigenschaften
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSNYGRJULLELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366702 |
Source


|
| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline | |
CAS RN |
121717-35-9 |
Source


|
| Record name | 4-([1,3]thiazolo[5,4-b]pyridin-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














